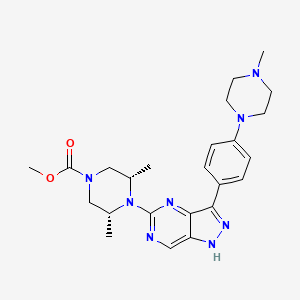
Alk2-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alk2-IN-5 is a pyrazolopyrimidine compound that serves as an inhibitor of activin receptor-like kinase 2 (ALK2) and fibroblast growth factor receptor (FGFR). This compound is primarily used in research to target disorders linked with the activity of these receptors, including various types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alk2-IN-5 involves the formation of the pyrazolopyrimidine core. The preparation method typically includes the following steps:
Formation of the Pyrazolopyrimidine Core: This involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions to form the core structure.
Functionalization: The core structure is then functionalized by introducing various substituents to enhance its activity and selectivity towards ALK2 and FGFR.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Alk2-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyrimidine derivatives, while reduction may produce reduced derivatives .
Aplicaciones Científicas De Investigación
Alk2-IN-5 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of ALK2 and FGFR in various cancer types, providing insights into potential therapeutic approaches.
Bone Morphogenetic Protein (BMP) Signaling: this compound is used to investigate the role of ALK2 in BMP signaling pathways, which are crucial for bone development and repair.
Fibrodysplasia Ossificans Progressiva (FOP): The compound is studied for its potential to treat FOP, a rare genetic disorder characterized by abnormal bone formation.
Myelofibrosis: this compound is explored for its ability to improve anemia in patients with myelofibrosis by inhibiting ALK2 and reducing hepcidin levels.
Mecanismo De Acción
Alk2-IN-5 exerts its effects by inhibiting the kinase activity of ALK2. This inhibition occurs through the binding of this compound to the ATP-binding site of ALK2, preventing the phosphorylation of downstream signaling molecules such as SMAD1/5. This leads to the suppression of BMP signaling pathways, which are involved in various biological processes, including bone formation and cancer progression .
Comparación Con Compuestos Similares
Dorsomorphin: The first known inhibitor of ALK2, discovered from in vivo screening of a chemical library.
LDN-193189: An improved version of Dorsomorphin with better metabolic stability and selectivity.
K02288: Another ALK2 inhibitor with a different scaffold, showing improved solubility and cell potency.
Uniqueness of Alk2-IN-5: this compound is unique due to its dual inhibition of ALK2 and FGFR, making it a valuable tool for studying disorders linked with both receptors. Its specific pyrazolopyrimidine structure also contributes to its potency and selectivity .
Propiedades
Fórmula molecular |
C24H32N8O2 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
methyl (3S,5R)-3,5-dimethyl-4-[3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[4,3-d]pyrimidin-5-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H32N8O2/c1-16-14-31(24(33)34-4)15-17(2)32(16)23-25-13-20-22(26-23)21(28-27-20)18-5-7-19(8-6-18)30-11-9-29(3)10-12-30/h5-8,13,16-17H,9-12,14-15H2,1-4H3,(H,27,28)/t16-,17+ |
Clave InChI |
MXDCACLUETVZNL-CALCHBBNSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC |
SMILES canónico |
CC1CN(CC(N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


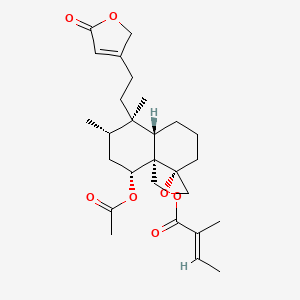
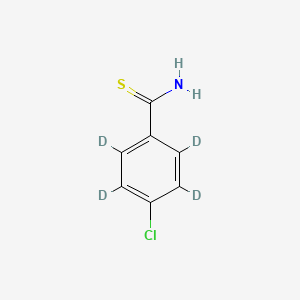
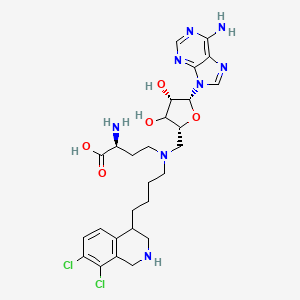

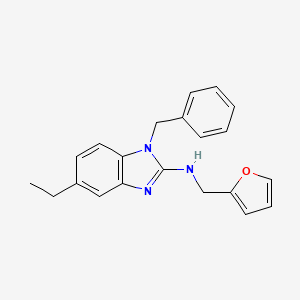
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
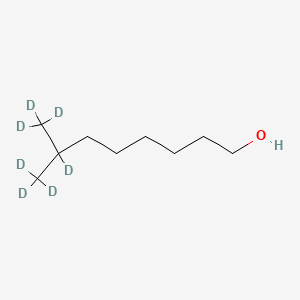

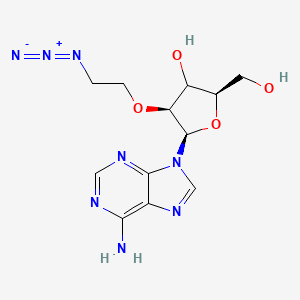



![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
